2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid
Description
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
RPDMZAYNSCPHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
The compound serves as a critical building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to diverse derivatives with potential applications in pharmaceuticals and agrochemicals. The ability to modify the hydroxyl and amino groups presents opportunities for creating compounds with tailored properties for specific uses.
Intermediates for Pharmaceuticals
Research indicates that derivatives of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid are used as intermediates in the production of various pharmaceuticals. For instance, optically active forms of this compound are essential in synthesizing drugs that require specific stereochemistry for efficacy .
Antioxidant Properties
The compound has been studied for its antioxidant capabilities, which may protect cells from oxidative stress. This effect is attributed to its ability to scavenge free radicals, making it a candidate for research into treatments for diseases related to oxidative damage.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of related compounds against cancer cell lines, such as HeLa and MDA-MB-231. The IC50 values indicate strong cytotoxicity, suggesting potential development as anticancer agents. For example, a study reported IC50 values ranging from 0.69 μM to 11 μM against these cell lines, outperforming standard chemotherapeutics like doxorubicin .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized in the synthesis of fine chemicals and agricultural products. Its role as an intermediate allows for the production of various derivatives that can be tailored for specific applications in agriculture and pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert its effects through free radical scavenging and antioxidant properties, which can protect cells from oxidative stress . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in pharmacology and medicine, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : Approximately 181.19 g/mol
- Functional Groups : Amino group (-NH₂), Hydroxyl group (-OH), and a phenyl ring with a methyl substituent.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, enhancing binding affinity.
- Ionic Interactions : The carboxylic acid moiety can participate in ionic interactions, stabilizing the compound's binding to target proteins.
These interactions are crucial for its role in influencing biochemical pathways related to neuroprotection and other physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly due to its antioxidant capabilities, which help mitigate oxidative stress in neuronal cells.
- Antiproliferative Activity : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant inhibitory concentrations (IC50 values) comparable to established chemotherapeutics .
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative damage .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative stress | |
| Antiproliferative | Inhibits cancer cell growth (IC50 values < 10 µM) | |
| Antioxidant | Scavenges free radicals |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound's ability to modulate reactive oxygen species (ROS) levels was highlighted as a key factor in its protective mechanism.
Case Study: Antiproliferative Activity
Another study focused on the antiproliferative effects of related compounds on human cancer cell lines such as HCT-116 and HeLa. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin, suggesting their potential as effective anticancer agents .
Q & A
Q. What are the optimized synthetic routes for 2-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, reduction, and acid hydrolysis. For example, a Schiff base intermediate can be formed by reacting 2-hydroxy-5-methylbenzaldehyde with a protected amino acid derivative, followed by catalytic hydrogenation (e.g., NaBH₃CN in methanol at 0°C to room temperature) to reduce the imine bond . Purification via recrystallization or column chromatography is critical to achieving >85% purity. Reaction optimization may require adjusting solvent polarity (e.g., ethanol vs. methanol) and temperature gradients during reflux .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
Methodological Answer: Combine spectroscopic techniques:
- NMR : ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm for the hydroxy-methylphenyl group) and α-amino proton splitting patterns (δ 3.1–3.5 ppm).
- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹), amine (3300–3500 cm⁻¹), and hydroxyl (3200–3400 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 210.11 for C₁₀H₁₃NO₃) .
Q. What structure-activity relationships (SAR) are relevant for modifying this compound’s bioactivity?
Methodological Answer: Key SAR considerations:
- Hydroxyl Group Position : Substitution at the 2-hydroxy position (vs. 4-hydroxy in tyrosine analogs) enhances metal-chelating properties .
- Methyl Group : The 5-methyl group on the phenyl ring influences lipophilicity and membrane permeability, which can be quantified via logP assays .
- Amino Acid Backbone : Replacing the α-amino group with bulkier substituents (e.g., tert-butyl) may sterically hinder enzyme interactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Methodological Answer: Use chiral catalysts or biocatalysts:
- Asymmetric Hydrogenation : Employ Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) for the (S)-isomer .
- Biocatalysis : Immobilized phenylalanine ammonia-lyase (PAL) enzymes can catalyze stereospecific deamination or amination reactions in batch reactors at room temperature . Monitor ee via chiral HPLC with a Crownpak CR(+) column .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (3.5 µm particles) with 0.1% formic acid in water/acetonitrile gradients. Detect degradation products like deaminated analogs (e.g., 3-(2-hydroxy-5-methylphenyl)propanoic acid) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; degradation onset temperatures (~220°C) correlate with impurity formation under accelerated aging .
Q. How does this compound interact with transition metals in coordination chemistry applications?
Methodological Answer:
- Coordination Studies : Titrate with Ce³⁺ or Fe³⁺ ions in buffered solutions (pH 6–7). UV-Vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) bands at 300–400 nm.
- Stoichiometry Determination : Job’s method or molar ratio plots indicate a 2:1 (ligand:metal) complexation, validated by elemental analysis and FTIR shifts in carboxylate (-COO⁻) stretches .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this amino acid?
Methodological Answer:
- Coupling Conditions : Use HOBt/DIC activating reagents at 0°C to minimize base-induced racemization.
- Resin Selection : Employ pre-loaded Wang resin with Fmoc-protected derivatives to reduce side reactions.
- Monitoring : Test racemization via Marfey’s reagent derivatization followed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
